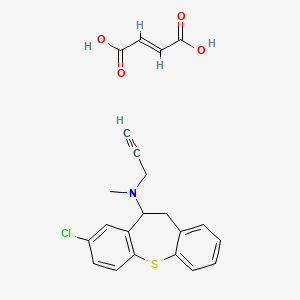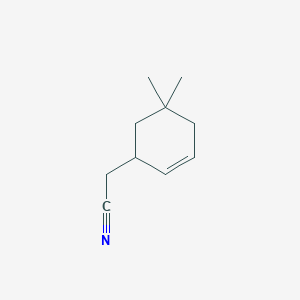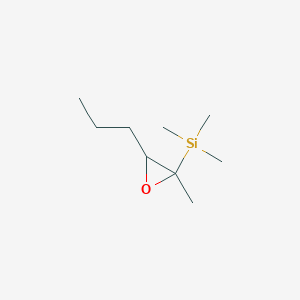![molecular formula C27H39Si4 B14470084 Silane, tris[(trimethylsilyl)phenyl]- CAS No. 66407-69-0](/img/structure/B14470084.png)
Silane, tris[(trimethylsilyl)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, tris[(trimethylsilyl)phenyl]- is an organosilicon compound with the formula (Me₃Si)₃SiH, where Me represents a methyl group (CH₃). This compound is a colorless liquid and is classified as a hydrosilane due to the presence of an Si-H bond. It is notable for having a weak Si-H bond, with a bond dissociation energy estimated at 84 kcal/mol . This weak bond makes it a valuable reagent in various chemical reactions, particularly in radical-based synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
Silane, tris[(trimethylsilyl)phenyl]- can be synthesized through the protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane. The reaction proceeds as follows :
- (Me₃Si)₄Si + MeLi → (Me₃Si)₃SiLi + Me₄Si
- (Me₃Si)₃SiLi + HCl → (Me₃Si)₃SiH + LiCl
Alternatively, the compound can be prepared by reacting trimethylsilyl chloride and trichlorosilane in the presence of lithium, although this method yields the silane in modest amounts : 3 Me₃SiCl + HSiCl₃ + 6 Li → (Me₃Si)₃SiH + 6 LiCl
Industrial Production Methods
Industrial production methods for silane, tris[(trimethylsilyl)phenyl]- are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.
化学反应分析
Types of Reactions
Silane, tris[(trimethylsilyl)phenyl]- undergoes various types of chemical reactions, including:
Hydrosilylation: It is used for the hydrosilylation of alkenes, alkynes, and dialkyl ketones.
Radical Reactions: It participates in radical-based transformations, such as the reduction of halides and the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with silane, tris[(trimethylsilyl)phenyl]- include radical initiators like azobisisobutyronitrile (AIBN) and various transition metals. Reaction conditions often involve elevated temperatures and the presence of solvents like carbon tetrachloride (CCl₄) or aqueous media .
Major Products Formed
The major products formed from reactions involving silane, tris[(trimethylsilyl)phenyl]- depend on the specific reaction type. For example, in radical reductions, the primary products are the reduced forms of the starting materials, such as alkanes or alcohols .
科学研究应用
Silane, tris[(trimethylsilyl)phenyl]- has a wide range of scientific research applications, including:
Chemistry: It is used as a radical reducing agent and in hydrosilylation reactions.
Biology: Its applications in biology are less documented, but it can be used in the synthesis of biologically active compounds.
作用机制
The mechanism of action of silane, tris[(trimethylsilyl)phenyl]- involves the homolytic cleavage of the Si-H bond to generate silyl radicals. These radicals can then participate in various radical-based reactions, such as reductions and hydrosilylations . The compound’s weak Si-H bond facilitates the formation of these radicals, making it an effective reagent in radical chemistry.
相似化合物的比较
Similar Compounds
Similar compounds to silane, tris[(trimethylsilyl)phenyl]- include:
Tributyltin hydride: A commonly used radical reducing agent, but it is toxic and difficult to separate from reaction products.
Trimethylsilane: Another hydrosilane with a stronger Si-H bond (94 kcal/mol) compared to silane, tris[(trimethylsilyl)phenyl]-.
Triphenylsilane: A phenyl-substituted silane used in various hydrosilylation reactions.
Uniqueness
Silane, tris[(trimethylsilyl)phenyl]- is unique due to its weak Si-H bond, which makes it a highly effective radical reducing agent. Its low toxicity compared to tributyltin hydride and its versatility in various chemical reactions further enhance its value in synthetic chemistry .
属性
CAS 编号 |
66407-69-0 |
|---|---|
分子式 |
C27H39Si4 |
分子量 |
475.9 g/mol |
InChI |
InChI=1S/C27H39Si4/c1-29(2,3)25-19-13-10-16-22(25)28(23-17-11-14-20-26(23)30(4,5)6)24-18-12-15-21-27(24)31(7,8)9/h10-21H,1-9H3 |
InChI 键 |
XKXKPANGBAFXCY-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=CC=CC=C1[Si](C2=CC=CC=C2[Si](C)(C)C)C3=CC=CC=C3[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


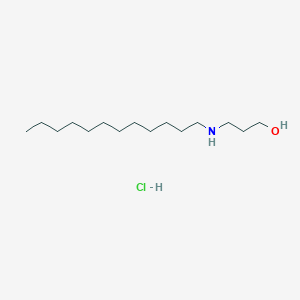
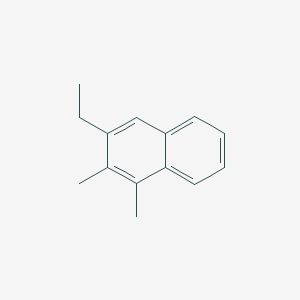
![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]-](/img/structure/B14470013.png)
![6H-Benzo[c]phenothiazine, 5,7-dihydro-](/img/structure/B14470020.png)

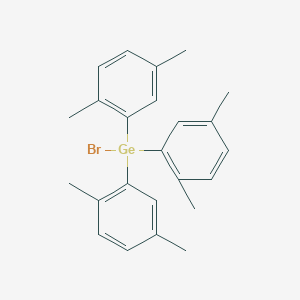
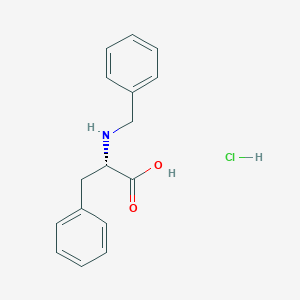
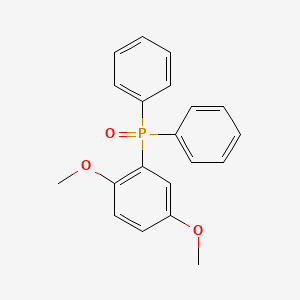
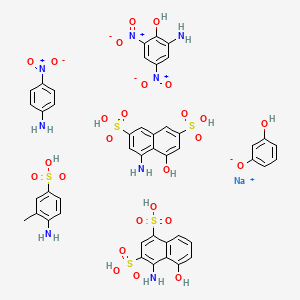
![N,N'-(1,4-Phenylene)bis[4-(dimethylamino)benzamide]](/img/structure/B14470057.png)

